rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans
Description
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group attached to the benzamide structure
Properties
CAS No. |
1867824-56-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans typically involves the reaction of benzoyl chloride with (1R,2R)-2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclopropyl derivatives.
Scientific Research Applications
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide
Comparison: rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. The fluorinated analogs, on the other hand, may exhibit different properties due to the electronegativity and size of the fluorine atoms, affecting their interactions with molecular targets and their overall stability.
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